4-Methyl-2-pentylpyrrolidine
Description
4-Methyl-2-pentylpyrrolidine is a pyrrolidine derivative featuring a methyl group at the 4-position and a pentyl chain at the 2-position of the five-membered nitrogen-containing ring. Pyrrolidines are widely studied for their conformational rigidity and applications in drug discovery, agrochemicals, and materials science. While direct data on this specific compound are sparse in the provided evidence, its structural analogs and related synthetic methodologies can be inferred from the literature.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
4-methyl-2-pentylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-3-4-5-6-10-7-9(2)8-11-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
WQVVOXYXGYSWQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(CN1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pentylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pentanone with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and the reaction time ranging from 2 to 4 hours.
Industrial Production Methods
On an industrial scale, the production of 4-Methyl-2-pentylpyrrolidine may involve the catalytic hydrogenation of 4-methyl-2-pentylpyrrole. This process is carried out in a high-pressure reactor using a palladium or platinum catalyst. The reaction conditions include a temperature of 100-150°C and a pressure of 10-20 MPa. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-pentylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), typically in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Alkyl halides, typically under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated pyrrolidines.
Scientific Research Applications
4-Methyl-2-pentylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-2-pentylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
The following analysis compares 4-Methyl-2-pentylpyrrolidine with structurally related pyrrolidine and pyridine derivatives, focusing on synthesis, substituent effects, and physicochemical properties.
Structural Analogues and Substituent Effects
(a) 4-(4-Methylpyrrolidin-2-yl)pyridine (CAS: 603089-86-7)
- Molecular Formula : C₁₀H₁₄N₂
- Molecular Weight : 162.23 g/mol
- Key Features: Combines a pyrrolidine ring (4-methyl group) with a pyridine substituent.
(b) 4-Methylene-L-proline (4-Methylidenepyrrolidine-2-carboxylic acid)
- Molecular Formula: C₆H₇NO₂
- Molecular Weight : 141.13 g/mol
- Key Features: A proline derivative with a methylidene group at the 4-position. The carboxylic acid group enhances polarity, unlike the nonpolar pentyl substituent in 4-Methyl-2-pentylpyrrolidine .
(c) 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33 in )
- Molecular Formula: Not explicitly stated but inferred as C₁₂H₂₁N₂S
- Key Features : A pyridine derivative with a branched alkylthio chain. The methylthio group introduces sulfur-based reactivity, which is absent in the target compound .
Physicochemical Properties
- Lipophilicity : The pentyl chain in 4-Methyl-2-pentylpyrrolidine likely increases logP (lipophilicity) compared to pyridine-containing analogs like Compound 33 or 4-(4-Methylpyrrolidin-2-yl)pyridine.
- Solubility : Polar substituents (e.g., carboxylic acid in 4-Methylene-L-proline) enhance water solubility, whereas alkyl chains reduce it.
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